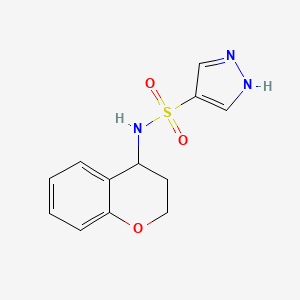
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide, also known as Mocetinostat, is a synthetic small molecule that belongs to the class of histone deacetylase inhibitors (HDACi). HDACi have been extensively studied in recent years due to their potential as anti-cancer agents. Mocetinostat has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer.
Mechanism of Action
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histone proteins, which results in the repression of gene expression. By inhibiting HDAC activity, this compound increases histone acetylation, which leads to the activation of tumor suppressor genes and the repression of oncogenes. This compound also affects the acetylation of non-histone proteins, including transcription factors and signaling molecules, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in gene expression in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to modulate the immune response, leading to the activation of anti-tumor immune cells. This compound has also been shown to affect the metabolism of cancer cells, leading to decreased glucose uptake and ATP production.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide is its specificity for HDAC enzymes, which reduces the risk of off-target effects. This compound has also been shown to be effective in combination with other anti-cancer agents, which may improve its overall efficacy. However, this compound has limitations in terms of its pharmacokinetics, including low oral bioavailability and rapid clearance. In addition, this compound may have off-target effects at high concentrations, which may limit its clinical use.
Future Directions
Future research on 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide should focus on improving its pharmacokinetic properties, such as oral bioavailability and half-life. In addition, further studies are needed to evaluate the safety and efficacy of this compound in combination with other anti-cancer agents. The role of this compound in modulating the immune response should also be further investigated. Finally, the potential use of this compound in other disease states, such as neurodegenerative disorders, should be explored.
Synthesis Methods
The synthesis of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide involves several steps starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 3-pyridinecarboxylic acid with a tert-butyldimethylsilyl (TBDMS) group. The protected acid is then coupled with 2-methylphenylmagnesium bromide to form the corresponding ketone. The ketone is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then oxidized to the corresponding aldehyde using Dess-Martin periodinane. The final step involves the condensation of the aldehyde with methylamine to form this compound.
Scientific Research Applications
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and colon cancer. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with various types of cancer.
properties
IUPAC Name |
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)15-14(18)11-7-8-13(17)16(2)9-11/h3-9H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXIEFNHZYGRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)

![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)

![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)